molecular formula C8H12ClN3 B1288821 N-(tert-Butyl)-6-chloropyrimidin-4-amine CAS No. 945896-38-8

N-(tert-Butyl)-6-chloropyrimidin-4-amine

Cat. No. B1288821
M. Wt: 185.65 g/mol
InChI Key: YWCAYWDYSOKSJG-UHFFFAOYSA-N
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Description

N-(Tert-Butyl)-6-chloropyrimidin-4-amine (NTCP) is a synthetic compound that has been studied for its potential applications in the medical and scientific fields. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. NTCP has a wide range of uses, including its use as a building block for synthesizing other compounds. It has been used in the synthesis of various pharmaceuticals and chemicals, and has been studied for its potential applications in drug delivery, drug metabolism, and other biochemical processes.

Scientific Research Applications

  • Specific Scientific Field : Organic Chemistry, specifically the synthesis of N-heterocycles .
  • Summary of the Application : Tert-butanesulfinamide is used in the stereoselective synthesis of amines and their derivatives . It has emerged as the gold standard among many other chiral auxiliaries over the last two decades .
  • Methods of Application or Experimental Procedures : The review provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
  • Results or Outcomes : The compounds synthesized using this method represent the structural motif of many natural products and therapeutically applicable compounds .

    Facile Preparation of N-tert-butyl Amides

    • Field : Organic Chemistry
    • Summary : N-tert-butyl amides can be synthesized from nitriles and water under very mild conditions .
    • Methods : This process uses tert-butyl nitrite (TBN) as a source of carbon (tert-butyl group) for the synthesis .
    • Results : The resulting N-tert-butyl amides are highly valuable .

    Use of Tert-Butyl Nitrite (TBN) in Organic Synthesis

    • Field : Organic Chemistry
    • Summary : TBN is used in various reactions such as oxidation, diazotization, nitrosation, nitration, oximation, N-synthon, and miscellaneous reactions .
    • Methods : The specific methods and conditions vary depending on the type of reaction .
    • Results : These diverse reactivities have resulted in the construction of a diverse array of complex N-containing molecules .

    Preparation of Poly (nTBA) Based Copolymeric Hydrogels

    • Field : Polymer Chemistry
    • Summary : N-tert-butylacrylamide (nTBA) can be used in the preparation of poly (nTBA) based copolymeric hydrogels .
    • Methods : The specific methods and conditions for this application are not provided .
    • Results : These hydrogels can be used for bovine serum albumin .

    Nitration of Alkane, Alkene, Alkyne, and Aromatic Compounds

    • Field : Organic Chemistry
    • Summary : TBN can be used as a source of oxygen and nitrogen in the nitration of various organic compounds .
    • Methods : The specific methods and conditions vary depending on the type of compound being nitrated .
    • Results : This application allows for the construction of a diverse array of nitrated organic compounds .

    Facile Preparation of N-tert-butyl Amides

    • Field : Organic Chemistry
    • Summary : N-tert-butyl amides can be synthesized from nitriles and water under very mild conditions .
    • Methods : This process uses tert-butyl nitrite (TBN) as a source of carbon (tert-butyl group) for the synthesis .
    • Results : The resulting N-tert-butyl amides are highly valuable .

    Use of Tert-Butyl Nitrite (TBN) in Organic Synthesis

    • Field : Organic Chemistry
    • Summary : TBN is used in various reactions such as oxidation, diazotization, nitrosation, nitration, oximation, N-synthon, and miscellaneous reactions .
    • Methods : The specific methods and conditions vary depending on the type of reaction .
    • Results : These diverse reactivities have resulted in the construction of a diverse array of complex N-containing molecules .

    Preparation of Poly (nTBA) Based Copolymeric Hydrogels

    • Field : Polymer Chemistry
    • Summary : N-tert-butylacrylamide (nTBA) can be used in the preparation of poly (nTBA) based copolymeric hydrogels .
    • Methods : The specific methods and conditions for this application are not provided .
    • Results : These hydrogels can be used for bovine serum albumin .

    Nitration of Alkane, Alkene, Alkyne, and Aromatic Compounds

    • Field : Organic Chemistry
    • Summary : TBN can be used as a source of oxygen and nitrogen in the nitration of various organic compounds .
    • Methods : The specific methods and conditions vary depending on the type of compound being nitrated .
    • Results : This application allows for the construction of a diverse array of nitrated organic compounds .

properties

IUPAC Name

N-tert-butyl-6-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-8(2,3)12-7-4-6(9)10-5-11-7/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCAYWDYSOKSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617684
Record name N-tert-Butyl-6-chloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butyl)-6-chloropyrimidin-4-amine

CAS RN

945896-38-8
Record name N-tert-Butyl-6-chloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

251 mg of 4,6-dichloropyrimidine, 123 mg of 2-methylpropan-2-amine and 260 mg of DIPEA were dissolved in 2.5 mL of i-PrOH and charged into a screw cap vial and the vial obtained was kept overnight in a heating block at 90° C. The reaction was monitored by TLC and was completed after 12 hours. The mixture obtained was cooled to r.t., solvent was evaporated and pure N-tert-butyl-6-chloropyrimidin-4-amine was obtained by column chromatography using PE:EtOAc 10:1.
Quantity
251 mg
Type
reactant
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step One
Name
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

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